Octamethyltrisiloxane

Catalog No.
S1817551
CAS No.
63148-62-9
M.F
C22H41NO3
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamethyltrisiloxane

CAS Number

63148-62-9

Product Name

Octamethyltrisiloxane

IUPAC Name

dimethyl-bis(trimethylsilyloxy)silane

Molecular Formula

C22H41NO3

InChI

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3

SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Synonyms

Dimethyl siloxane, Dimethicone
  • Biocompatibility

    PDMS exhibits excellent biocompatibility, meaning it can be safely used in contact with living tissues and cells, making it valuable for biomedical research applications, including drug delivery systems, microfluidic devices for cell culture and analysis, and implantable medical devices [, ].

  • Optical transparency

    PDMS is transparent across a wide range of wavelengths, allowing for microscopic observation of cells and biological processes in real-time. This transparency is crucial for studies in fields like cell biology, neuroscience, and drug discovery [].

  • Elastomeric properties

    PDMS possesses good elasticity and flexibility, enabling the creation of microfluidic channels and chambers that mimic the mechanical properties of tissues and organs. This feature is essential for studying cell behavior and responses under controlled mechanical environments [].

  • Gas permeability

    PDMS allows for gas diffusion, which is vital for cell culture applications where cells require oxygen and carbon dioxide exchange.

  • Easy fabrication

    PDMS can be easily molded and patterned using various techniques, making it a cost-effective and versatile material for rapid prototyping of microfluidic devices and other research tools [].

These properties make PDMS a valuable tool for researchers across various scientific disciplines:

  • Microfluidics

    PDMS is the most commonly used material for fabricating microfluidic devices due to its ease of use, biocompatibility, and optical transparency. These devices are used for various applications, including single-cell analysis, drug screening, and studying cell-cell interactions [].

  • Material science

    PDMS serves as a base material for developing biocompatible coatings and surfaces for studying cell adhesion, migration, and differentiation [].

  • Drug delivery

    PDMS microparticles are being explored for controlled drug delivery purposes due to their biocompatibility and tunable properties [].

  • Tissue engineering

    PDMS scaffolds are used to create 3D tissue models that mimic the architecture and function of natural tissues, aiding in studying tissue regeneration and disease development [].

Octamethyltrisiloxane is an organosilicon compound with the molecular formula C8H24O2Si3C_8H_{24}O_2Si_3. It is a clear, colorless liquid that belongs to the family of siloxanes, specifically classified as a trisiloxane. This compound features a silicon-oxygen backbone where all hydrogen atoms are replaced by methyl groups, resulting in its unique properties. Its structure can be represented as:

text
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Octamethyltrisiloxane is known for its low surface tension and viscosity, making it useful in a variety of applications, particularly in cosmetics and personal care products, where it acts as a conditioning agent and emollient.

The mechanism of action of PDMS depends on the specific application in scientific research. Here are some examples:

  • Microfluidics and lab-on-a-chip devices: PDMS's hydrophobicity allows for the creation of microfluidic channels that can manipulate and control the flow of fluids [].
  • Biocompatible materials: Due to its biocompatibility and low toxicity, PDMS can be used to create cell culture substrates or scaffolds for tissue engineering [].
  • Surface modification: By introducing functional groups, PDMS surfaces can be tailored to interact with specific molecules or cells, enabling applications like biosensors or drug delivery systems.
  • Combustion: While not readily flammable, PDMS can burn if exposed to high temperatures. During combustion, it may release harmful fumes containing silicon dioxide [].
  • Inhalation: Inhalation of PDMS vapors or dust particles may cause respiratory irritation, especially for prolonged or repeated exposure.
, primarily involving hydrolysis and polymerization. The hydrolysis of octamethyltrisiloxane in the presence of water leads to the formation of silanol groups and can result in the generation of cyclic siloxanes. The reaction can be summarized as follows:

Octamethyltrisiloxane+H2OSilanol+Cyclic Siloxanes\text{Octamethyltrisiloxane}+\text{H}_2\text{O}\rightarrow \text{Silanol}+\text{Cyclic Siloxanes}

Additionally, octamethyltrisiloxane can participate in ring-opening polymerization reactions under specific conditions, forming larger siloxane polymers. This process is catalyzed by bases such as potassium hydroxide, which facilitates the redistribution of siloxane bonds .

Octamethyltrisiloxane is synthesized primarily through the hydrolysis of dimethyldichlorosilane. The general method involves mixing dimethyldichlorosilane with water under controlled conditions to produce a mixture of cyclic siloxanes and linear polysiloxanes. The desired product is then isolated through distillation. The reaction can be represented as follows:

Dimethyldichlorosilane+H2OOctamethyltrisiloxane+HCl\text{Dimethyldichlorosilane}+\text{H}_2\text{O}\rightarrow \text{Octamethyltrisiloxane}+\text{HCl}

This method allows for the efficient production of octamethyltrisiloxane on an industrial scale .

Octamethyltrisiloxane has a wide range of applications across various industries:

  • Cosmetics: Used as an emollient and conditioning agent in creams, lotions, and hair products.
  • Personal Care Products: Acts as a lubricant and enhances the spreadability of formulations.
  • Industrial Uses: Employed in lubricants, adhesives, sealants, and coatings due to its excellent thermal stability and low surface tension.
  • Food Packaging: Utilized as an additive to improve the properties of packaging materials.

Its versatility stems from its unique chemical structure, which imparts desirable physical characteristics such as low viscosity and high thermal stability .

Research on interaction studies involving octamethyltrisiloxane has focused on its environmental behavior and potential interactions with biological systems. It has been shown to interact with organic matter in aquatic environments, which may influence its degradation rates. Hydrolysis studies indicate that the compound's stability can be affected by pH levels and temperature, impacting its persistence in the environment .

Octamethyltrisiloxane shares structural similarities with several other siloxanes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
OctamethylcyclotetrasiloxaneC8H24O4Si4C_8H_{24}O_4Si_4Colorless liquid used in cosmeticsCyclic structure leading to different physical properties
DimethiconeCnH2n+2OnSinC_nH_{2n+2}O_nSi_nCommon silicone oil used for skin conditioningLinear polymer structure providing different viscosity
Trimethylsiloxy-terminated polydimethylsiloxaneCnH2n+2OnSinC_nH_{2n+2}O_nSi_nUsed extensively in personal care productsVarying chain lengths lead to diverse applications

Octamethyltrisiloxane stands out due to its specific trisiloxane structure that provides distinct chemical reactivity and physical properties compared to other siloxanes. Its balance between volatility and stability makes it particularly valuable in cosmetic formulations while maintaining safety profiles .

Associated Chemicals

Polydimethylsiloxane;1646-73-7

Wikipedia

Octamethyltrisiloxane

Use Classification

EPA Safer Chemical Functional Use Classes -> Defoamers
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Skin conditioning

Methods of Manufacturing

Polydimethylsiloxane oils are manufactured by the equilibrium polymerization of cyclic or linear dimethylsilicone precursors.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Personal Care Applications
Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-: ACTIVE
Polydimethylsiloxanes are practically inert polymers.

Analytic Laboratory Methods

NIOSH Method: 227. Analyte: Polymethylsiloxane mist in air. Matrix: Air. Procedure: Flameless atomic absorption analysis. Method Evaluation: Method was validated over the range of 0.01 to 0.1 mg/cu m using a 400 liter sample. Method detection limit: 0.04 mg/ml or 0.001 mg/cu m. sample. Method detection limit: 0.04 mg/ml or 0.001 mg/cu m. Precision (CVT): 0.15. Interferences: Chloroform-soluble silicon compounds presumably would interfere. /Polymethylsiloxane mist in air/
Determination of volatile polydimethylsiloxane by adsorption using a charcoal column and pyrolysis GC.
Atomic absorption spectrophotometric method for determination of polydimethylsiloxane residues in pineapple juice.
Polydimethylsiloxane was determined in emulsions by extraction with org solvents (eg, MeCOBu-iso or n-hexane) and subjected to gel-permeation chromatography on a polystyrene-divinylbenzene column with toluene mobile phase. The relative standard deviation was 1.9% and a calibration graph was linear in the conc range of 0.5-2.5 mg/ml.

Clinical Laboratory Methods

A simple method of extraction and determination of organosilicon oxide polymers (silicones) in 0.1-0.5 g of formalin fixed tissue by atomic absorption spectroscopy is described. Before the tissue is extracted with n-heptane, it is dried in a desiccator containing concentrated sulfuric acid. The graphite tubes in the HGA graphite furnace are tubes with L'vov platform. The evaporation of n-heptane and a part of the charing of the tissue extraction in the tube are done in the presence of O (air). The methods detection limit (2 times standard deviation) is approx 0.009 ug Si/ml tissue extraction which corresponds to approx 0.5 ug polydimethylsiloxane/g tissue.
A quant in vivo ATR/FTIR method to det the concn of ingredients on human skin was developed. The key parameters for control of the method are prism selection, skin/prism contact, and quantitation by hand ratio using the Amide II protein band from skin as an internal standard A test procedure was developed to measure soap wash resistance of polydimethylsiloxane (dimethicone) fluids. The results from these expt indicate that dimethicone substantivity increases with increasing polymer mol wt. Other personal care ingredients can also be evaluated with this technique. The primary criterion is the presence of a distinctive absorption band in the molecule's IR spectrum and, as an example, mink oil data are presented. Finally, the utility of a substantivity aid for enhancing the soap wash resistance of a personal care ingredient was demonstrated using mink oil.
Pharmaceuticals containing di-Me siloxane were refluxed with KOH and Si(OEt)4, the mixture. was cooled and distilled. The distillate was analyzed by GC on a Diasolid ZF column at injection temp of 100 deg. The recovery and relative standard deviation were 98.1 and 2.98%, respectively.

Dates

Modify: 2023-08-15

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